N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, a pyridine ring, and an azetidine ring, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyridazinone and azetidine rings. The process may involve the use of reagents such as palladium catalysts for coupling reactions, and conditions such as elevated temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: The compound could be explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and azetidine-containing molecules. These compounds share structural features with N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide, but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[3-methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-14-11-17(23-15(2)27)3-5-20(14)31(29,30)25-12-18(13-25)26-21(28)6-4-19(24-26)16-7-9-22-10-8-16/h3-11,18H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVWIMLVSWPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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